Unii-667440B6Z7

説明

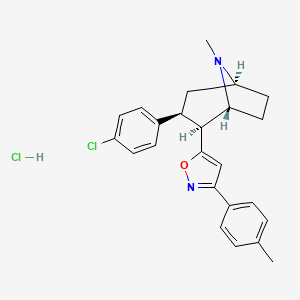

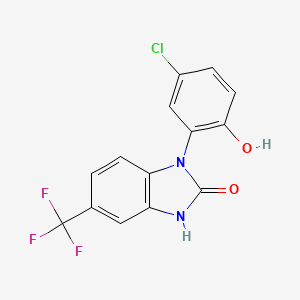

Unii-667440B6Z7, also known as RTI-336, is a chronic brain dopamine transporter (DAT) inhibitor. It has a molecular formula of C24H26Cl2N2O and a molecular weight of 429.4 g/mol .

Molecular Structure Analysis

The molecular structure of Unii-667440B6Z7 is based on its molecular formula, C24H26Cl2N2O . The exact structure is not provided in the search results.科学的研究の応用

Nanoparticle Synthesis and Materials Science

A significant application of Unii-667440B6Z7 in scientific research is in the field of nanoparticle synthesis and materials science. The development of novel materials, including inorganic nanoparticles, is crucial for advancements in technology and industry. The liquid-phase syntheses of inorganic nanoparticles have been a focal point, reflecting the synergism between scientific discovery and technological developments. Such advancements have historically impacted the electronics industry, leading from vacuum tubes to semiconductor chips, showcasing the importance of materials science research (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Programs for Translating Research

Educational programs play a crucial role in transforming basic scientific research into practical innovations. The National Collegiate Inventors and Innovators Alliance (NCIIA) is an example of an organization that develops and funds experiential learning and conducts research in STEM innovation, invention, and entrepreneurship. These programs aim to create viable and socially beneficial businesses by providing training, education, and financial support that align with the innovator's aspirations and the venture's needs. This approach addresses the innovation challenge in the U.S. and exemplifies the application of scientific research in educational advancements and the translation of research into innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Hackathons for Accelerating Scientific Discoveries

Hackathons have emerged as an effective means of accelerating scientific discoveries and facilitating knowledge transfer. By bringing together multiple institutions and researchers to collaboratively analyze data, hackathons enhance peer review before the publication of results. This collaborative effort drives reproducibility of scientific analyses and bridges the traditional divide between data generators and bioinformaticians. Hackathons serve as an agile extension to structured collaborations, promoting the development of innovative solutions to societal challenges through a more interactive and collaborative approach to scientific research (Ghouila et al., 2018).

Collaboration in Scientific Research

Collaboration is fundamental to the success of scientific research. The increasing complexity of scientific problems requires expertise across multiple domains, making collaboration more crucial than ever. Effective collaboration involves selecting the right partners and employing strategies that ensure successful outcomes. The principles for a successful collaboration include mutual respect, clear communication, and shared goals among researchers. These collaborations not only enhance the research output but also contribute to the professional development of all participants, facilitating the advancement of scientific knowledge (Vicens & Bourne, 2007).

特性

IUPAC Name |

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMZEMAKFSYLMD-SXBQIKTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azabicyclo(3.2.1)octane, 3-(4-chlorophenyl)-8-methyl-2-(3-(4-methylphenyl)-5-isoxazolyl)-, monohydrochloride, (1R,2S,3S,5S)- | |

CAS RN |

204069-50-1 | |

| Record name | RTI 336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)

![1-[[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B1680082.png)

![2-[3-[5-(2-Hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile](/img/structure/B1680085.png)

![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)

![1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1680089.png)

![8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one](/img/structure/B1680093.png)

![1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1680096.png)